molecular formula C10H14ClNO3 B590879 (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride CAS No. 129593-20-0

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride

Cat. No.: B590879
CAS No.: 129593-20-0
M. Wt: 231.676
InChI Key: OPVMPYQFOLATCK-OZZZDHQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride is a chiral amino acid derivative. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure includes an amino group, a hydroxyl group, and a phenyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Scientific Research Applications

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate for various biochemical reactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its chiral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding keto acid or keto ester, followed by amination and subsequent resolution of the enantiomers. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like methanol or ethanol under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as enzymatic resolution or asymmetric synthesis using chiral catalysts. These methods are designed to produce the compound in high yields and with high enantiomeric purity. The use of biocatalysts, such as transaminases or dehydrogenases, can be particularly effective in achieving the desired stereochemistry on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate in solvents like dichloromethane or acetone.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.

    Substitution: Thionyl chloride or phosphorus tribromide in solvents like dichloromethane or chloroform.

Major Products Formed

    Oxidation: Formation of keto acids or keto esters.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers allow it to fit into active sites of enzymes or receptors with high specificity, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride: The enantiomer of the compound, with different stereochemistry.

    (2S,3S)-3-Amino-2-hydroxy-4-methylbutyric acid hydrochloride: A similar compound with a methyl group instead of a phenyl group.

    (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid hydrochloride: A similar compound with a butanoic acid backbone.

Uniqueness

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7;/h1-5,8-9,12H,6,11H2,(H,13,14);1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVMPYQFOLATCK-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129593-20-0
Record name Benzenebutanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αS,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129593-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.